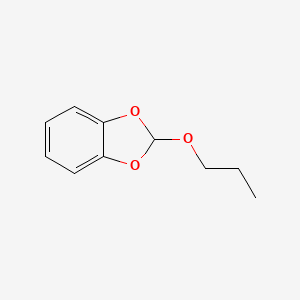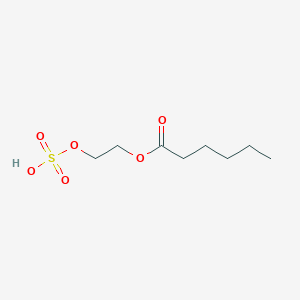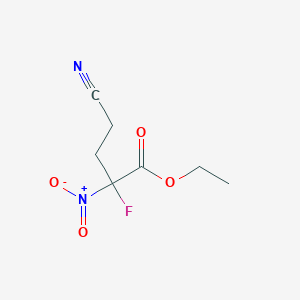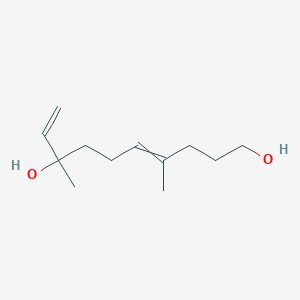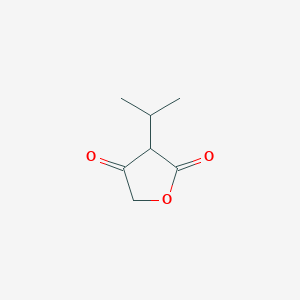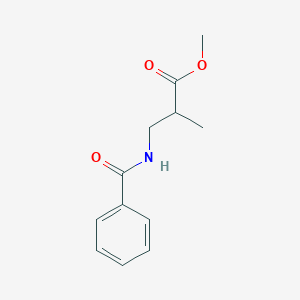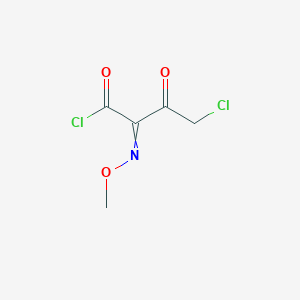
4,4-Dimethyl-3-oxoheptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-3-oxoheptanenitrile is an organic compound with the molecular formula C9H15NO. It is a nitrile derivative with a ketone functional group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various chemical reactions and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-3-oxoheptanenitrile can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products. The compound is then purified through distillation or recrystallization techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-oxoheptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4,4-Dimethyl-3-oxoheptanenitrile has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-3-oxoheptanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions. The ketone functional group also plays a role in the compound’s reactivity, allowing it to act as an electrophile in nucleophilic addition reactions.
Comparison with Similar Compounds
4,4-Dimethyl-3-oxoheptanenitrile can be compared with other similar compounds, such as:
4,4-Dimethyl-3-oxopentanenitrile: This compound has a shorter carbon chain and different reactivity due to the absence of additional carbon atoms.
4,4-Dimethyl-3-oxovaleronitrile: Similar in structure but with variations in the carbon chain length and functional groups.
Trimethylacetylacetonitrile: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique reactivity and versatility in various chemical reactions.
Properties
CAS No. |
112191-60-3 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4,4-dimethyl-3-oxoheptanenitrile |
InChI |
InChI=1S/C9H15NO/c1-4-6-9(2,3)8(11)5-7-10/h4-6H2,1-3H3 |
InChI Key |
HYZWSHLTDKVJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)

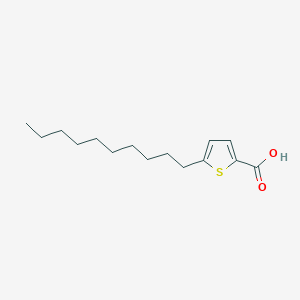
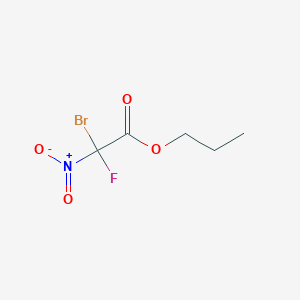
![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
